

A Comparative Analysis of Carboprost Methyl Cross-reactivity with Prostanoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of **carboprost methyl** with various prostanoid receptors. Carboprost, a synthetic analog of prostaglandin $F2\alpha$ (PGF2 α), is primarily utilized for its potent activity at the prostaglandin F receptor (FP receptor).[1] However, its interaction with other prostanoid receptors, particularly the prostaglandin E receptor subtype 3 (EP3 receptor), is crucial for understanding its complete pharmacological profile and associated side effects.[1] This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to offer a comprehensive resource for researchers.

Quantitative Analysis of Receptor Activity

The selectivity of carboprost has been a subject of investigation, with evidence pointing towards significant off-target effects on the EP3 receptor. The following table summarizes the known quantitative data on the binding affinity (Ki) and functional potency (EC50) of carboprost at various human prostanoid receptors. It is important to note that comprehensive screening data for **carboprost methyl** across all prostanoid receptors is limited in publicly available literature. Therefore, data for carboprost (the active moiety) is presented, and inferences for other receptors are drawn from studies on PGF2 α and its analogs.



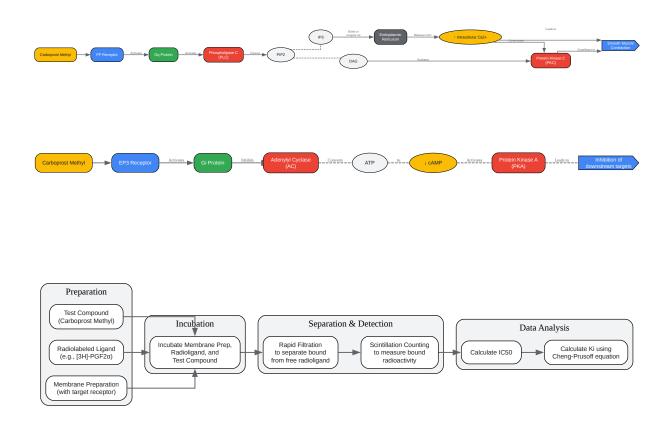
Receptor Subtype	Primary Signaling Pathway	Carboprost Binding Affinity (Ki)	Carboprost Functional Potency (EC50)	Reference
FP	Gq/11 → PLC → IP3 + DAG → ↑ [Ca2+]i	High Affinity (Primary Target)	Potent Agonist (Similar to EP3)	[1]
EP3	Gi → ↓ Adenylyl Cyclase → ↓ cAMP	Moderate to High Affinity	Potent Agonist (Similar to FP)	[1]
EP1	Gq/11 → PLC → IP3 + DAG → ↑ [Ca2+]i	Low/Negligible Affinity (Inferred)	Low/Negligible Activity (Inferred)	
EP2	Gs → ↑ Adenylyl Cyclase → ↑ cAMP	Low/Negligible Affinity (Inferred)	Low/Negligible Activity (Inferred)	
EP4	Gs → ↑ Adenylyl Cyclase → ↑ cAMP	Low/Negligible Affinity (Inferred)	Low/Negligible Activity (Inferred)	
DP1	Gs → ↑ Adenylyl Cyclase → ↑ cAMP	Low/Negligible Affinity (Inferred)	Low/Negligible Activity (Inferred)	
DP2 (CRTH2)	Gi → ↓ Adenylyl Cyclase → ↓ cAMP	Low/Negligible Affinity (Inferred)	Low/Negligible Activity (Inferred)	
IP	Gs → ↑ Adenylyl Cyclase → ↑ cAMP	Low/Negligible Affinity (Inferred)	Low/Negligible Activity (Inferred)	-
ТР	Gq/11 → PLC → IP3 + DAG → ↑ [Ca2+]i	Low/Negligible Affinity (Inferred)	Low/Negligible Activity (Inferred)	



Note: "Inferred" indicates that while direct quantitative data for carboprost is not available, the low cross-reactivity of PGF2 α analogs on these receptors suggests a similar profile for carboprost. A study using a NanoBiT-based G protein activation assay demonstrated that carboprost has only a 10-fold selectivity for the FP receptor over the EP3 receptor, with similar EC50 values for both.[1] This highlights the most significant cross-reactivity. PGF2 α and its analogs generally exhibit a higher affinity for FP and EP3 receptors compared to other prostanoid receptor subtypes.

Signaling Pathways

The differential effects of carboprost are mediated through the distinct signaling pathways coupled to the FP and EP3 receptors.



Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Carboprost Methyl Cross-reactivity with Prostanoid Receptors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154192#cross-reactivity-of-carboprost-methyl-with-other-prostanoid-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com